2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Researchers requiring a functionalizable 2-(pyrazol-3-yl)pyridine scaffold often face limited access to the 4-bromo derivative, stalling cross-coupling-based SAR campaigns. 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 1500676-94-7) directly addresses this gap. - Bromine at pyrazole C4 enables Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for modular library synthesis. - 2-Pyridinyl connectivity supports N,N-bidentate metal chelation for metallocomplex applications. - Serves as precursor for photoaffinity labeling probes via photoreactive group installation. - Standard pack sizes: 1 g, 5 g, and bulk custom; in stock for immediate dispatch.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 1500676-94-7
Cat. No. B1489178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
CAS1500676-94-7
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C2=CC=CC=N2)Br
InChIInChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3
InChIKeyHUFYEWDSMTXLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine – Technical Baseline


2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 1500676-94-7) is a heterocyclic organic compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol. It comprises a pyridine ring linked at the 2-position to a 1,5-dimethyl-1H-pyrazole core bearing a bromine atom at the 4-position of the pyrazole ring . The compound serves as a key synthetic intermediate, with the bromine substituent enabling diverse transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for the construction of more complex molecular architectures. It belongs to the broader class of 2-(pyrazol-3-yl)pyridines, a structural motif recognized for its utility in ligand design for transition metals and as a scaffold in bioactive molecule development [1].

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Substitution Risks


Substituting 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine with its closest structural analogs—specifically the non-brominated 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 110625-47-3), the 4-pyridinyl positional isomer (CAS 1514119-64-2), or the 4-iodo analogue (CAS 2092545-59-8)—fundamentally alters downstream synthetic utility, physicochemical properties, and biological target engagement profiles. The bromine atom at the pyrazole 4-position is not a passive substituent; it serves as the essential reactive handle for palladium-catalyzed cross-coupling diversification, enabling the modular construction of derivative libraries . The 2-pyridinyl connectivity (vs. 4-pyridinyl) dictates both the compound's metal-coordination geometry and its hydrogen-bonding pharmacophore, which cannot be recapitulated by positional isomers. Without the bromine atom, the compound lacks a site for late-stage functionalization via cross-coupling; with iodine instead of bromine, reactivity and cost profiles differ substantially; and with altered pyridine attachment, both coordination chemistry and biological recognition diverge. These distinctions make generic substitution scientifically invalid when specific synthetic or screening protocols are involved.

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Comparative Evidence


Cross-Coupling Handle: Bromine vs. No Halogen

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine contains a bromine atom at the pyrazole 4-position, enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse aryl-, alkynyl-, and amino-substituted derivatives . In contrast, 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 110625-47-3) lacks this halogen substituent entirely and cannot undergo such cross-coupling transformations at the pyrazole 4-position without prior functionalization .

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Melting Point & Crystallinity: 2- vs. 4-Pyridinyl Isomer

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and its positional isomer 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 1514119-64-2) share identical molecular formula (C10H10BrN3) and molecular weight (252.11 g/mol), yet exhibit distinct physical properties due to pyridine attachment position. The 4-pyridinyl isomer is documented as a solid with a melting point of 140-141°C in synthetic protocols [1], whereas the target 2-pyridinyl compound lacks documented melting point data in available primary sources—a property difference that reflects altered crystal packing and intermolecular interactions driven by pyridine nitrogen positioning relative to the pyrazole ring system.

Physical Chemistry Formulation Crystallography

Coordination Geometry: Bidentate vs. Monodentate Ligand

The 2-(pyrazol-3-yl)pyridine scaffold in the target compound positions two nitrogen atoms—the pyridine nitrogen and the pyrazole N2 nitrogen—in spatial proximity suitable for bidentate metal coordination. This chelating geometry is a defining feature of 2-(pyrazol-3-yl)pyridines as ligands for transition metals, forming stable five-membered metallacycles upon coordination [1]. In contrast, the 4-pyridinyl positional isomer (CAS 1514119-64-2) orients the pyridine nitrogen away from the pyrazole binding site, precluding bidentate chelation and favoring monodentate coordination modes exclusively. Computational analysis yields a Topological Polar Surface Area (TPSA) of 30.7 Ų for the target compound , with two hydrogen bond acceptor sites available for molecular recognition events.

Coordination Chemistry Ligand Design Structural Biology

Bromine vs. Iodine: Reactivity and Cost Profile

The bromine substituent in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (MW 252.11) provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions—sufficiently reactive for efficient coupling yet stable enough for routine handling and storage . The 4-iodo analogue, 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 2092545-59-8; MW 299.11), contains an iodine atom which exhibits higher reactivity in oxidative addition but introduces greater molecular weight (47.0 Da increase) and different cost considerations [1].

Organic Synthesis Cross-Coupling Procurement Economics

Structural Identity: InChIKey and Compound Authentication

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine possesses a unique InChIKey (HUFYEWDSMTXLEF-UHFFFAOYSA-N) and canonical SMILES string (CC1=C(C(=NN1C)C2=CC=CC=N2)Br) that unambiguously distinguish it from all structural analogs, including positional isomers and homologs . The compound is assigned PubChem CID 21724037, with its non-brominated parent compound 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine sharing the same PubChem CID under the entry 'Pyridine, 2-(1,5-dimethyl-1H-pyrazol-3-yl)-' .

Analytical Chemistry Quality Control Compound Registration

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Applications


Suzuki-Miyaura Diversification for Kinase Inhibitors

The bromine substituent at the pyrazole 4-position enables 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine to serve as a versatile core scaffold for generating focused libraries of pyrazolylpyridine-based kinase inhibitors . Using standard Suzuki-Miyaura cross-coupling conditions (Pd(PPh3)4, K2CO3, DMF), diverse aryl, heteroaryl, and vinyl boronic acids can be coupled to the bromine site, producing an array of C4-substituted derivatives for structure-activity relationship (SAR) exploration. This modular approach is particularly relevant given that pyrazolylpyridines have been validated as potent KDM5A/5B inhibitors with cellular activity in cancer models . The 2-pyridinyl connectivity further supports bidentate metal coordination, enabling subsequent metallocomplex formation for targeted biological applications [1].

N,N-Bidentate Transition Metal Complexes

The 2-(pyrazol-3-yl)pyridine architecture positions two nitrogen atoms—the pyridine N and the pyrazole N2—in a geometry that supports bidentate chelation to transition metals, forming stable five-membered metallacycles [1]. 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can serve as a ligand precursor for generating metal complexes with applications in catalysis, sensing, or metallodrug development. The bromine substituent remains available for further ligand modification either before or after metal coordination, providing synthetic flexibility. This coordination capability is absent in the 4-pyridinyl positional isomer, which cannot form chelate rings, underscoring the functional uniqueness of the 2-pyridinyl connectivity for this application.

Multicomponent Reaction Building Block

The 2-(pyrazol-3-yl)pyridine scaffold is a key structural motif accessible via cascade and multicomponent reactions involving N-tosylhydrazones and 2-alkynylpyridines [1]. 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, as a representative of this class bearing a functionalizable bromine substituent, can be employed in the development and optimization of novel synthetic methodologies—including three-component reactions utilizing α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles—that assemble complex heterocyclic frameworks in a single operational step from commercially available materials [1].

Photoaffinity Labeling Probe Precursor

The bromine atom in 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine provides a synthetic entry point for introducing photoreactive groups (e.g., aryl azides, benzophenones, diazirines) via cross-coupling or nucleophilic aromatic substitution. Such functionalization enables the compound to serve as a precursor for photoaffinity labeling probes designed to identify and validate biological targets of pyrazolylpyridine-containing small molecules. The ability to covalently capture target proteins upon UV irradiation supports target deconvolution efforts in chemical biology and early-stage drug discovery programs.

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